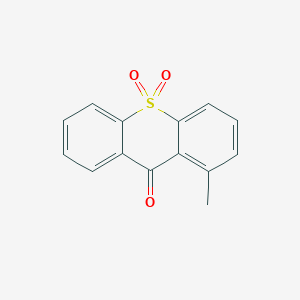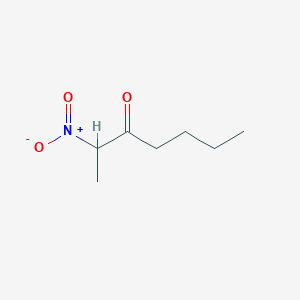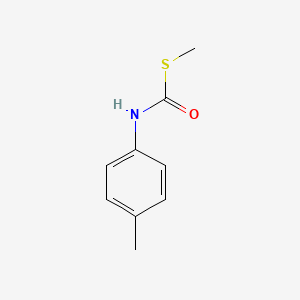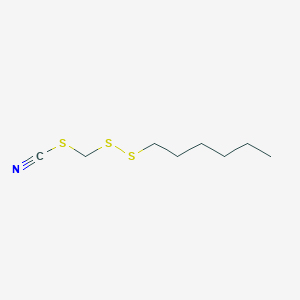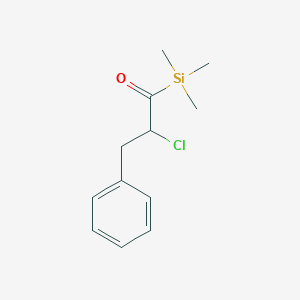
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a chloro group, a phenyl group, and a trimethylsilyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropan-1-one with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products such as 2-azido-3-phenyl-1-(trimethylsilyl)propan-1-one.
Reduction Reactions: Products such as 2-chloro-3-phenyl-1-(trimethylsilyl)propan-1-ol.
Oxidation Reactions: Products such as 2-chloro-3-(4-hydroxyphenyl)-1-(trimethylsilyl)propan-1-one.
科学的研究の応用
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
2-Chloro-3-phenylpropan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties.
3-Phenyl-1-(trimethylsilyl)propan-1-one: Lacks the chloro group, affecting its reactivity.
2-Chloro-3-(trimethylsilyl)propan-1-one: Lacks the phenyl group, altering its aromatic interactions.
Uniqueness
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one is unique due to the presence of all three functional groups (chloro, phenyl, and trimethylsilyl) on the same molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61157-35-5 |
|---|---|
分子式 |
C12H17ClOSi |
分子量 |
240.80 g/mol |
IUPAC名 |
2-chloro-3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H17ClOSi/c1-15(2,3)12(14)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChIキー |
WRHDFVVHRCZXKB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=O)C(CC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
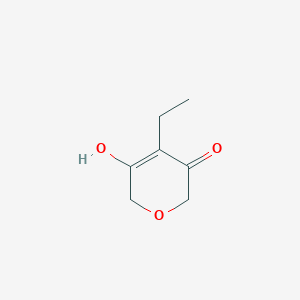
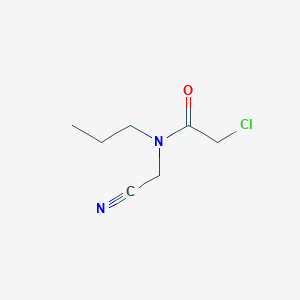

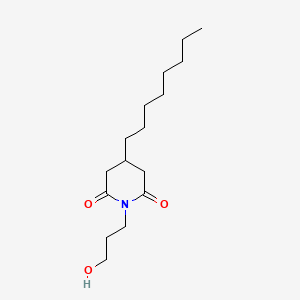
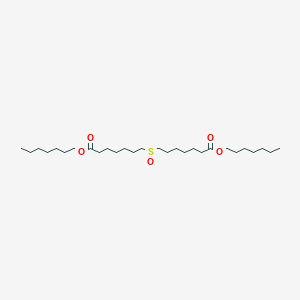
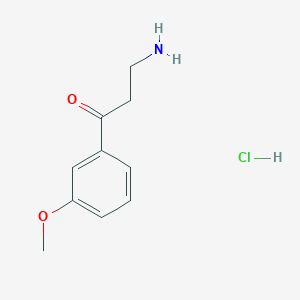
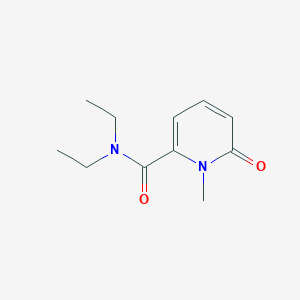
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
